Ravuconazole

Beschreibung

Eigenschaften

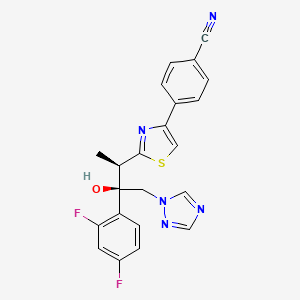

IUPAC Name |

4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAHEYNNJWPQPX-RCDICMHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171329 | |

| Record name | Ravuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182760-06-1 | |

| Record name | Ravuconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182760-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ravuconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182760061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ravuconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ravuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RAVUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95YH599JWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ravuconazole's Mechanism of Action Against Candida Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ravuconazole, a broad-spectrum triazole antifungal agent, demonstrates potent activity against a wide range of Candida species, including those resistant to other azoles. Its primary mechanism of action is the highly specific inhibition of a key fungal enzyme, lanosterol (B1674476) 14α-demethylase (CYP51 or Erg11p), which is a critical component of the ergosterol (B1671047) biosynthesis pathway. This inhibition disrupts the integrity and function of the fungal cell membrane, leading to the cessation of growth and, ultimately, cell death. This technical guide provides a comprehensive overview of the molecular basis of this compound's action, detailed experimental methodologies for its characterization, and a summary of its in vitro efficacy against various Candida species.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Like other azole antifungals, this compound's fungistatic and, in some cases, fungicidal activity stems from its interference with the synthesis of ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][2] The primary molecular target of this compound is the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[3][4][5]

This compound binds with high affinity to the heme iron atom located in the active site of CYP51.[6] This interaction competitively inhibits the enzyme, preventing the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway.[3] The consequences of this enzymatic blockade are twofold:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane. This affects the function of membrane-bound enzymes and transport systems, hindering cell growth and replication.

-

Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol demethylation leads to the accumulation of 14α-methylated sterols, such as lanosterol.[7] These aberrant sterols are incorporated into the fungal membrane, further disrupting its structure and function, increasing membrane permeability, and contributing to cellular stress and eventual death.[7]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway in Candida species and highlights the specific point of inhibition by this compound.

In Vitro Efficacy Against Candida Species

This compound exhibits potent in vitro activity against a broad spectrum of Candida species, including those that have developed resistance to other azole antifungals like fluconazole.[8][9] Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the microorganism.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various Candida species as reported in several studies. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of the isolates) and MIC₉₀ (the concentration that inhibits 90% of the isolates).

Table 1: In Vitro Activity of this compound Against Common Candida Species

| Candida Species | No. of Isolates | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Reference(s) |

|---|---|---|---|---|---|

| C. albicans | 4,195 | ≤0.007 - 4 | 0.015 | 0.03 | [4] |

| C. glabrata | 664 | ≤0.007 - 16 | 0.25 | 1-2 | [4] |

| C. parapsilosis | 557 | ≤0.007 - 2 | 0.03 | 0.12 | [4] |

| C. tropicalis | 483 | ≤0.007 - 8 | 0.03 | 0.12 | [4] |

| C. krusei | 239 | ≤0.007 - 2 | 0.12 | 0.25 | [4] |

| C. lusitaniae | 134 | ≤0.007 - 0.5 | 0.015 | 0.03 | [4] |

| C. guilliermondii | 73 | ≤0.007 - 1 | 0.06 | 0.25 | [4] |

| C. dubliniensis | 62 | ≤0.007 - 0.5 | 0.015 | 0.03 |[4] |

Table 2: Activity of this compound Against Fluconazole-Resistant Candida Isolates

| Candida Species | Fluconazole Resistance Status | No. of Isolates | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Reference(s) |

|---|---|---|---|---|---|---|

| C. albicans | Resistant (MIC ≥64 µg/mL) | 239 | 0.03 - 4 | 0.5 | 2 | [4] |

| C. glabrata | Resistant (MIC ≥64 µg/mL) | 164 | 0.06 - 16 | 2 | 8 | [4] |

| C. krusei | All isolates (intrinsically resistant) | 239 | ≤0.007 - 2 | 0.12 | 0.25 |[4] |

Table 3: Comparative In Vitro Activity of this compound and Other Antifungals

| Antifungal Agent | C. albicans MIC₉₀ (µg/mL) | C. glabrata MIC₉₀ (µg/mL) | C. krusei MIC₉₀ (µg/mL) | Reference(s) |

|---|---|---|---|---|

| This compound | 0.03 | 1-2 | 0.25 | [4] |

| Voriconazole | 0.03 | 1-2 | 0.5 | [4] |

| Itraconazole | 0.12 | 2 | 1 | [4] |

| Fluconazole | 1 | 32 | >64 | [4] |

| Amphotericin B | 1 | 1 | 2 |[4] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action and efficacy of this compound.

Antifungal Susceptibility Testing

The in vitro activity of this compound is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[1][3][10]

Experimental Workflow:

Methodology:

-

Inoculum Preparation: Candida isolates are cultured on Sabouraud dextrose agar (B569324) for 24 hours at 35°C. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: this compound is serially diluted in RPMI-1640 medium in 96-well microtiter plates to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the standardized yeast suspension. The plates are incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (approximately 50% reduction) compared to the drug-free growth control.

Sterol Analysis

To confirm the effect of this compound on ergosterol biosynthesis, the sterol composition of Candida cells treated with the drug is analyzed, typically by gas chromatography-mass spectrometry (GC-MS).[11][12]

Methodology:

-

Cell Culture and Treatment: Candida cells are grown in a suitable broth medium to mid-log phase and then exposed to a sub-inhibitory concentration of this compound for several hours. A control culture without the drug is run in parallel.

-

Sterol Extraction:

-

Cells are harvested by centrifugation, washed, and the wet weight is determined.

-

The cell pellet is saponified using alcoholic potassium hydroxide (B78521) (e.g., 25% KOH in 50% ethanol) at 80-90°C for 1-2 hours. This process lyses the cells and hydrolyzes sterol esters.

-

Non-saponifiable lipids (containing the sterols) are extracted with an organic solvent such as n-heptane or hexane.

-

-

Derivatization (Optional but Recommended): The hydroxyl group of the sterols is often derivatized to form trimethylsilyl (B98337) (TMS) ethers to improve their volatility and chromatographic properties. This is achieved by reacting the dried lipid extract with a silylating agent (e.g., BSTFA with TMCS).

-

GC-MS Analysis: The prepared sample is injected into a gas chromatograph equipped with a capillary column suitable for sterol separation (e.g., HP-5ms). The separated sterols are then detected and identified by a mass spectrometer based on their retention times and mass fragmentation patterns.

-

Data Analysis: The relative amounts of ergosterol and precursor sterols (like lanosterol) are quantified by integrating the peak areas in the chromatograms. A significant decrease in the ergosterol peak and a corresponding increase in the lanosterol peak in the this compound-treated sample compared to the control confirms the inhibition of CYP51.

CYP51 Enzyme Inhibition Assay

The direct inhibitory effect of this compound on the lanosterol 14α-demethylase (CYP51) enzyme can be quantified using a cell-free enzymatic assay. This typically involves a reconstituted enzyme system.[13]

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant Candida CYP51 and its redox partner, NADPH-cytochrome P450 reductase, are expressed and purified.

-

The substrate, lanosterol, is prepared in a suitable buffer containing a detergent or phospholipids (B1166683) to ensure its solubility.

-

-

Reconstituted System Assay:

-

The purified CYP51 and NADPH-cytochrome P450 reductase are mixed in a reaction buffer containing phospholipids.

-

Varying concentrations of this compound (dissolved in a solvent like DMSO) are added to the reaction mixtures.

-

The reaction is initiated by the addition of NADPH and the substrate, lanosterol.

-

The mixture is incubated at 37°C for a specific period.

-

-

Product Analysis: The reaction is stopped, and the sterols are extracted. The conversion of lanosterol to its demethylated product is quantified using HPLC or GC-MS.

-

IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Molecular Interactions and Resistance

Computational modeling and molecular docking studies have provided insights into the interaction of this compound with the active site of Candida albicans CYP51.[5][14] The triazole moiety of this compound coordinates with the heme iron, while the rest of the molecule forms hydrophobic and van der Waals interactions with amino acid residues in the active site, ensuring a tight and specific binding.

Resistance to azoles in Candida species can emerge through several mechanisms, including:

-

Overexpression of the ERG11 gene: This leads to increased production of the target enzyme, requiring higher drug concentrations for inhibition.

-

Point mutations in the ERG11 gene: These mutations can alter the amino acid sequence of CYP51, reducing the binding affinity of azole drugs.

-

Overexpression of efflux pumps: ATP-binding cassette (ABC) transporters and major facilitators can actively pump the drug out of the cell, reducing its intracellular concentration.

While this compound demonstrates activity against some fluconazole-resistant strains, cross-resistance can occur, particularly in isolates with mutations in ERG11 or highly overexpressed efflux pumps.[9]

Conclusion

This compound's potent antifungal activity against Candida species is unequivocally linked to its specific and high-affinity inhibition of lanosterol 14α-demethylase (CYP51). By disrupting the ergosterol biosynthesis pathway, this compound compromises the fungal cell membrane's integrity and function, leading to growth inhibition. The comprehensive data on its in vitro efficacy, including against resistant strains, underscores its potential as a valuable therapeutic agent. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and development of this compound and other novel antifungal agents targeting this critical fungal pathway.

References

- 1. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 2. researchgate.net [researchgate.net]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. In Vitro Activities of this compound and Voriconazole Compared with Those of Four Approved Systemic Antifungal Agents against 6,970 Clinical Isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 12. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

a novel triazole antifungal agent exerting broad and potent antifungal activity. It works by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oteseconazole (B609789) (formerly VT-1161) is a novel, orally bioavailable triazole antifungal agent demonstrating potent and broad-spectrum activity against a wide range of fungal pathogens. Its mechanism of action involves the highly selective inhibition of fungal cytochrome P450 enzyme 51 (CYP51), also known as lanosterol (B1674476) 14α-demethylase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. This technical guide provides a comprehensive overview of oteseconazole, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

Introduction

Invasive fungal infections pose a significant and growing threat to human health, particularly in immunocompromised patient populations. The emergence of drug-resistant fungal strains further complicates treatment paradigms, necessitating the development of novel antifungal agents with improved efficacy and safety profiles. Triazoles are a major class of antifungal drugs that target the ergosterol biosynthesis pathway. Oteseconazole is a next-generation triazole designed for enhanced selectivity for fungal CYP51 over human CYP enzymes, potentially reducing the risk of drug-drug interactions and off-target side effects. This document serves as a technical resource for researchers and professionals involved in the discovery and development of antifungal therapeutics.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Oteseconazole exerts its antifungal effect by specifically targeting and inhibiting the fungal CYP51 enzyme.[1][2] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol, an essential sterol for maintaining the structural integrity and fluidity of the fungal cell membrane.[3][4] By inhibiting CYP51, oteseconazole disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and a depletion of ergosterol in the fungal cell membrane. This disruption of membrane homeostasis results in increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[3][4]

In Vitro Antifungal Activity

Oteseconazole has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including yeasts and molds. Notably, it exhibits significant activity against Candida species, including fluconazole-resistant isolates, as well as Cryptococcus and dermatophytes.

Summary of Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC ranges, MIC₅₀, and MIC₉₀ values of oteseconazole against various fungal isolates as determined by the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[5][6]

| Fungal Species | Oteseconazole MIC Range (µg/mL) | Oteseconazole MIC₅₀ (µg/mL) | Oteseconazole MIC₉₀ (µg/mL) | Fluconazole MIC Range (µg/mL) | Fluconazole MIC₅₀ (µg/mL) | Fluconazole MIC₉₀ (µg/mL) |

| Candida albicans | ≤0.0005 - >0.25 | 0.002 | 0.06 | ≤0.06 - >32 | 0.25 | 8 |

| Candida glabrata | 0.002 - >0.25 | 0.03 | 0.125 | ≤0.06 - 32 | 2 | 8 |

| Candida parapsilosis | ≤0.0005 - 0.06 | 0.002 | 0.008 | ≤0.06 - 4 | 0.25 | 1 |

| Candida tropicalis | ≤0.0005 - 0.125 | 0.004 | 0.015 | ≤0.06 - 16 | 0.5 | 2 |

| Candida krusei | 0.002 - 0.125 | 0.03 | 0.06 | 2 - >32 | 16 | 32 |

| Cryptococcus neoformans | 0.008 - 0.25 | 0.03 | 0.125 | 0.25 - 16 | 2 | 8 |

| Trichophyton rubrum | 0.008 - 0.06 | 0.015 | 0.03 | 0.25 - 4 | 1 | 2 |

| Trichophyton mentagrophytes | 0.008 - 0.06 | 0.015 | 0.03 | 0.5 - 8 | 2 | 4 |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antifungal properties of oteseconazole.

In Vitro Antifungal Susceptibility Testing (CLSI M27-A3 Broth Microdilution Method)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of oteseconazole against yeast isolates.[6][7][8]

References

- 1. Phase 3 study evaluating the safety and efficacy of oteseconazole in the treatment of recurrent vulvovaginal candidiasis and acute vulvovaginal candidiasis infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. obgproject.com [obgproject.com]

- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. intertekinform.com [intertekinform.com]

- 8. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

Ravuconazole's Preclinical Profile: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Ravuconazole, a broad-spectrum triazole antifungal agent, has demonstrated significant promise in preclinical studies against a wide range of fungal pathogens. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in various preclinical models, offering valuable insights for researchers and professionals in the field of drug development.

Executive Summary

This compound exhibits favorable pharmacokinetic properties, including a long elimination half-life and excellent tissue penetration, in multiple animal models.[1][2] Its in vivo efficacy is strongly correlated with the area under the concentration-time curve to minimum inhibitory concentration (AUC/MIC) ratio, a key pharmacodynamic parameter for triazole antifungals.[3][4] This document synthesizes quantitative data from key preclinical studies, details experimental methodologies, and visualizes the drug's mechanism of action and experimental workflows.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Preclinical studies in mice, rats, and rabbits have characterized the pharmacokinetic profile of this compound, revealing its potential for effective systemic and tissue-specific fungal clearance.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Preclinical Models

| Animal Model | Dose (mg/kg) | Route | Cmax (μg/mL) | AUC (μg·h/mL or mg·h/L) | T½ (h) | Protein Binding (%) | Reference |

| Neutropenic Infected Mice | 10 | Oral | 0.36 ± 0.01 | 3.4 | 3.9 - 4.8 | 95.8 | [3][5] |

| 40 | Oral | - | - | 3.9 - 4.8 | 95.8 | [3][5] | |

| 160 | Oral | 4.37 ± 0.64 | 48 | 3.9 - 4.8 | 95.8 | [5] | |

| Immunosuppressed Rabbits | 10 | Oral | 1.25 ± 0.57 | - | ~13 | - | [6] |

| 20 | Oral | 2.58 ± 2.45 | - | ~13 | - | [6] | |

| 30 | Oral | 5.55 ± 1.62 | - | ~13 | - | [6] | |

| Rats | 10 | Oral | 1.68 | - | 16.9 | - | [1] |

| Normal Rabbits (IV Prodrug) | 1.25 | IV | 2.03 | 5.80 | 20.55 - 26.34 | - | [2] |

| 40 | IV | 58.82 | 234.21 | 20.55 - 26.34 | - | [2] |

Note: AUC values may be reported in different units across studies (e.g., μg·h/mL or mg·h/L). Values are presented as reported in the source.

Tissue Distribution

This compound demonstrates extensive penetration into various tissues. In rats, lung and uterus concentrations were found to be 2- to 6-times higher than corresponding plasma concentrations.[1] A study in rabbits using an intravenous prodrug of this compound (BMS-379224) also showed high concentrations in the liver, adipose tissue, lung, kidney, and even the brain, suggesting its potential for treating deep-seated and central nervous system fungal infections.[2][7]

Pharmacodynamics: The Key to Efficacy

The pharmacodynamic profile of this compound has been extensively studied, particularly in murine models of candidiasis.

AUC/MIC Ratio as the Predictive Parameter

Consistent with other triazoles, the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (24-h AUC/MIC) is the critical PK/PD parameter that correlates with the efficacy of this compound.[3][4] In a neutropenic murine model of disseminated Candida albicans infection, the AUC/MIC ratio was strongly predictive of treatment outcomes, with an R² value of 91%.[3] A free-drug AUC/MIC ratio of approximately 20.3 ± 8.2 was associated with efficacy against various C. albicans isolates.[3]

Table 2: In Vivo Efficacy of this compound in Preclinical Infection Models

| Animal Model | Infection Model | Pathogen | Efficacy Outcome | Reference |

| Neutropenic Mice | Disseminated Candidiasis | Candida albicans | Dose-dependent reduction in kidney fungal burden.[4] | [3][4] |

| Immunosuppressed Rabbits | Invasive Aspergillosis | Aspergillus fumigatus | Eliminated mortality and cleared organisms from tissues.[6][8] | [6][8] |

| SCID Mice | Mucosal Candidosis | Candida albicans | Dose-responsive improvement in clearance of CFU from tissues.[9] | [9] |

| Mice | Systemic Histoplasmosis | Histoplasma capsulatum | Prolonged survival and was more effective than fluconazole.[10] | [10] |

| Persistently Neutropenic Rabbits | Pulmonary Aspergillosis | Aspergillus fumigatus | Dose-dependent efficacy, reduced fungal burden, and improved survival.[11] | [11] |

Mechanism of Action

This compound, like other azole antifungals, targets the fungal cell membrane by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51).[12] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[13]

References

- 1. Penetration of this compound, a new triazole antifungal, into rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Compartmental pharmacokinetics and tissue distribution of the antifungal triazole this compound following intravenous administration of its di-lysine phosphoester prodrug (BMS-379224) in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo pharmacodynamics of a new triazole, this compound, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Pharmacodynamics of a New Triazole, this compound, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Efficacies of Two New Antifungal Agents, the Triazole this compound and the Echinocandin LY-303366, in an Experimental Model of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Efficacies of two new antifungal agents, the triazole this compound and the echinocandin LY-303366, in an experimental model of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy of this compound in Treatment of Mucosal Candidosis in SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of this compound in Treatment of Systemic Murine Histoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy, Safety, and Plasma Pharmacokinetics of Escalating Dosages of Intravenously Administered this compound Lysine Phosphoester for Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Doctor Fungus [drfungus.org]

- 13. What is the mechanism of Fosthis compound? [synapse.patsnap.com]

In Vitro Susceptibility of Aspergillus fumigatus to Ravuconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravuconazole is a triazole antifungal agent that has demonstrated potent in vitro activity against a broad spectrum of fungi, including Aspergillus fumigatus, a primary causative agent of invasive aspergillosis. This technical guide provides a comprehensive overview of the in vitro susceptibility patterns of A. fumigatus to this compound, details the standardized experimental protocols for susceptibility testing, and illustrates the key molecular pathways involved in its mechanism of action and resistance.

Mechanism of Action

Like other azole antifungals, this compound's primary mechanism of action is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the cyp51A and cyp51B genes in Aspergillus fumigatus. This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential structural component of the fungal cell membrane. By inhibiting 14α-demethylase, this compound disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.

Data Presentation: In Vitro Susceptibility Data

The in vitro activity of this compound against Aspergillus fumigatus has been evaluated in several studies, with Minimum Inhibitory Concentration (MIC) values determined using standardized methodologies. The following tables summarize the quantitative data from key studies.

| Study/Program | No. of Isolates | Testing Method | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Geometric Mean MIC (μg/mL) |

| SENTRY (2000)[1] | 114 | NCCLS M38-P | 0.12-2 | 0.5 | 1 | - |

| Pfaller et al. | 52 | NCCLS M38-A | 0.12-2 | 0.5 | 1 | - |

| SENTRY (2003)[2] | - | NCCLS | - | - | 1 | - |

Note: MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the isolates, respectively. NCCLS (National Committee for Clinical Laboratory Standards) has since been renamed CLSI (Clinical and Laboratory Standards Institute).

Experimental Protocols

Accurate determination of in vitro susceptibility is paramount for surveillance and clinical management. The Clinical and Laboratory Standards Institute (CLSI) M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 9.4 are the two most widely recognized reference methods for antifungal susceptibility testing of filamentous fungi.

CLSI M38-A2 Broth Microdilution Method

The CLSI M38-A2 document provides a standardized reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[3]

1. Media Preparation:

-

Use RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

2. Inoculum Preparation:

-

Grow the A. fumigatus isolate on potato dextrose agar (B569324) (PDA) for 7 days to obtain mature conidia.

-

Harvest the conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 20.

-

Adjust the conidial suspension to a final concentration of 0.4 x 10´ to 5 x 10´ CFU/mL using a spectrophotometer (530 nm wavelength, 80-82% transmittance) and confirmed by quantitative colony counts.

3. Test Procedure:

-

Perform the test in sterile 96-well microtiter plates.

-

Dispense 100 µL of the standardized inoculum into each well.

-

Add 100 µL of serially diluted this compound (in RPMI 1640) to the wells, resulting in a final 2-fold dilution series.

-

Include a drug-free growth control well and an uninoculated sterility control well.

-

Incubate the plates at 35°C for 46 to 50 hours.

4. Reading the MIC:

-

The MIC is defined as the lowest concentration of this compound that shows complete inhibition of growth (optically clear).

EUCAST E.Def 9.4 Broth Microdilution Method

The EUCAST E.Def 9.4 provides a harmonized method for the determination of broth dilution MICs for conidia-forming moulds.[4][5][6][7]

1. Media Preparation:

-

Use RPMI 1640 medium supplemented with 2% glucose (RPMI-2G). The medium should contain L-glutamine and be buffered to pH 7.0 with MOPS.

2. Inoculum Preparation:

-

Harvest conidia from a 5-7 day old culture on PDA.

-

Prepare a conidial suspension in sterile saline with 0.05% Tween 20.

-

Adjust the inoculum concentration to 2 x 10⁵ to 5 x 10⁵ CFU/mL using a hemocytometer or another validated method.

3. Test Procedure:

-

Use 96-well microtiter plates.

-

Add 100 µL of the final inoculum suspension to each well.

-

Add 100 µL of the serially diluted this compound solution (in RPMI-2G) to the wells.

-

Include a growth control well (drug-free) and a sterility control.

-

Incubate the plates at 35-37°C for 48 hours.

4. Reading the MIC:

-

The MIC endpoint is the lowest concentration of the antifungal agent that completely inhibits visible growth.

Mandatory Visualizations

Signaling Pathway: this compound Mechanism of Action and Resistance

Caption: this compound inhibits ergosterol synthesis, a key fungal cell membrane component.

Experimental Workflow: Broth Microdilution Susceptibility Testing

Caption: Standardized workflow for determining this compound MIC against A. fumigatus.

Mechanisms of Resistance

Resistance of Aspergillus fumigatus to azole antifungals, including this compound, is an emerging concern. The primary mechanisms of resistance involve alterations in the target enzyme, Cyp51A.

-

Mutations in the cyp51A gene: Point mutations in the cyp51A gene can lead to amino acid substitutions in the 14α-demethylase enzyme. These changes can reduce the binding affinity of this compound to its target, thereby decreasing its inhibitory activity. Specific mutations, such as those at codons G54, L98, G138, M220, and G448, have been associated with azole resistance.[8]

-

Overexpression of the cyp51A gene: Increased expression of the cyp51A gene leads to higher intracellular concentrations of the target enzyme. This requires a higher concentration of this compound to achieve effective inhibition. Overexpression is often caused by the insertion of tandem repeats (e.g., TR₃₄ and TR₄₆) in the promoter region of the cyp51A gene.[9]

It is important to note that the presence of specific cyp51A mutations can result in cross-resistance to other azole antifungals. Continuous surveillance of the in vitro susceptibility of A. fumigatus clinical isolates to this compound is essential to monitor for the emergence of resistance and to inform therapeutic strategies.

References

- 1. Antifungal Activities of Posaconazole, this compound, and Voriconazole Compared to Those of Itraconazole and Amphotericin B against 239 Clinical Isolates of Aspergillus spp. and Other Filamentous Fungi: Report from SENTRY Antimicrobial Surveillance Program, 2000 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jmilabs.com [jmilabs.com]

- 3. njccwei.com [njccwei.com]

- 4. EUCAST: AST of Moulds [eucast.org]

- 5. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Azole Resistance in Aspergillus fumigatus: A Consequence of Antifungal Use in Agriculture? [frontiersin.org]

Ravuconazole: A Technical Guide to its Spectrum of Activity Against Emerging Fungal Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravuconazole is an investigational broad-spectrum triazole antifungal agent that has demonstrated potent in vitro activity against a wide range of clinically significant yeasts and molds, including several emerging and difficult-to-treat fungal pathogens.[1][2][3] As with other azoles, its mechanism of action involves the inhibition of cytochrome P450 14α-demethylase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway, leading to disruption of the fungal cell membrane.[4][5] This technical guide provides an in-depth overview of this compound's activity against key emerging fungal pathogens, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Mechanism of Action

This compound, like other triazole antifungals, targets the fungal cell membrane's integrity by disrupting the synthesis of ergosterol, a vital component.[5] It specifically inhibits the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is essential for the conversion of lanosterol to ergosterol.[4][5] This inhibition leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, leading to cell death.[5]

In Vitro Spectrum of Activity

This compound has demonstrated a broad spectrum of activity against a variety of emerging and often multidrug-resistant fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data from various in vitro studies.

Activity Against Emerging Yeasts

This compound has shown potent activity against the emerging multidrug-resistant yeast Candida auris, as well as other fluconazole-resistant Candida species.[3][6][7]

| Organism | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

| Candida auris | 15 | - | - | - | [6] |

| Fluconazole-Resistant Candida spp. | 562 | - | - | - | [3] |

| Candida krusei | - | 0.05 - 0.39 | - | - | [8] |

| Trichosporon spp. | - | - | - | - | [8] |

Note: Specific MIC values for some isolates were not detailed in the provided search results, but this compound was reported to be active.

Activity Against Emerging Molds

This compound's activity against emerging molds is variable, with excellent potency against some species and limited activity against others.

This compound exhibits potent in vitro activity against a majority of Aspergillus species, comparable to voriconazole (B182144) and posaconazole.[1][9][10]

| Organism | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

| Aspergillus fumigatus | 314 | 0.06 - 8.0 | 0.5 | 1.0 | [11] |

| Aspergillus flavus | 93 | 0.06 - 2.0 | 1.0 | 2.0 | [11] |

| Aspergillus niger | 40 | 0.12 - 4.0 | 1.0 | 2.0 | [11] |

| Aspergillus terreus | 63 | 0.25 - 4.0 | 0.5 | 2.0 | [11] |

| Aspergillus spp. (Overall) | 198 | - | - | - | [9][10] |

The activity of this compound against Scedosporium species is species-dependent. It is generally active against Scedosporium apiospermum but has poor activity against Lomentospora prolificans (formerly Scedosporium prolificans).[1][12]

| Organism | No. of Isolates | MIC Range (μg/mL) | Geometric Mean MIC (μg/mL) | Reference |

| Scedosporium apiospermum | 11 | - | 0.125 | [12] |

| Lomentospora prolificans | 33 | - | 8.9 | [12] |

This compound, like many other azoles, demonstrates limited to no in vitro activity against Fusarium species.[1][9][10][13]

| Organism | No. of Isolates | MIC₅₀ (μg/mL) | Reference |

| Fusarium spp. | 7 | >8 | [9][10] |

| Fusarium spp. | 54 | - | [1] |

This compound shows variable activity against fungi of the order Mucorales. It has demonstrated some potency against Rhizopus oryzae.[1][9]

| Organism | No. of Isolates | MIC₅₀ (μg/mL) | Reference |

| Rhizopus oryzae | - | 1.0 | [1] |

| Rhizopus spp. | - | 1 - 2 | [9] |

| Mucor spp. | - | >8 | [9] |

| Mucorales (Overall) | 32 | - | [1] |

This compound has shown good in vitro activity against a variety of dematiaceous (black) molds.[14] For many of these fungi, the MIC values for this compound were lower than those of itraconazole (B105839), voriconazole, and posaconazole.[15]

| Organism | No. of Isolates | Activity | Reference |

| Alternaria spp. | 11 | Active | [1] |

| Fonsecaea pedrosoi | 16 | Lower MICs than other azoles | [16] |

| Exophiala dermatitidis | 12 | Lower MICs than other azoles | [16] |

Experimental Protocols

The in vitro activity data presented in this guide were primarily generated using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).

Broth Microdilution Method for Yeasts (CLSI M27-A)

This method is the standard for determining the MICs of antifungal agents against yeasts.

-

Inoculum Preparation: Yeast isolates are cultured on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined colony-forming unit (CFU)/mL concentration.

-

Antifungal Agent Dilution: The antifungal agent (this compound) is serially diluted in a 96-well microtiter plate using RPMI 1640 medium.

-

Inoculation: Each well is inoculated with the standardized yeast suspension.

-

Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.

Broth Microdilution Method for Molds (CLSI M38-A/P)

A similar methodology is employed for filamentous fungi, with some modifications.[9][10]

-

Inoculum Preparation: A suspension of fungal conidia or sporangiospores is prepared from a mature culture. The suspension is adjusted to a specific concentration.

-

Antifungal Agent Dilution: Serial dilutions of this compound are prepared in 96-well microtiter plates with RPMI 1640 medium.

-

Inoculation: Each well is inoculated with the standardized spore suspension.

-

Incubation: Plates are incubated at 35°C for 48 to 72 hours.[1]

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits fungal growth, as determined by visual inspection.[1]

Conclusion

This compound demonstrates a promising in vitro spectrum of activity against a wide array of emerging fungal pathogens, particularly Candida auris and various Aspergillus species. Its activity against other challenging molds, such as Scedosporium apiospermum and certain Mucorales, warrants further investigation. However, like other azoles, it shows limited efficacy against Fusarium species and Lomentospora prolificans. The standardized methodologies for susceptibility testing provide a robust framework for the continued evaluation of this compound and other novel antifungal agents. Further clinical studies are necessary to establish the in vivo efficacy and clinical utility of this compound in treating infections caused by these emerging fungal pathogens.[10]

References

- 1. In Vitro Activity of this compound against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Activities of this compound and Four Other Antifungal Agents against Fluconazole-Resistant or -Susceptible Clinical Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Doctor Fungus [drfungus.org]

- 5. What is the mechanism of Fosthis compound? [synapse.patsnap.com]

- 6. In Vitro activity of this compound against Candida auris and vaginal candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Antifungal Activities of Posaconazole, this compound, and Voriconazole Compared to Those of Itraconazole and Amphotericin B against 239 Clinical Isolates of Aspergillus spp. and Other Filamentous Fungi: Report from SENTRY Antimicrobial Surveillance Program, 2000 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal activities of posaconazole, this compound, and voriconazole compared to those of itraconazole and amphotericin B against 239 clinical isolates of Aspergillus spp. and other filamentous fungi: report from SENTRY Antimicrobial Surveillance Program, 2000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Activities of Four Novel Triazoles against Scedosporium spp - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. In Vitro Activities of this compound and Isavuconazole against Dematiaceous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

Ravuconazole (formerly BMS-207147 and ER-30346) development history.

A Technical Guide on the Journey from BMS-207147/ER-30346 to a Repurposed Therapeutic

Abstract

Ravuconazole, a potent, broad-spectrum triazole antifungal agent, has traversed a complex and multifaceted development pathway. Initially identified as ER-30346 by Eisai Co. and later co-developed with Bristol-Myers Squibb as BMS-207147, it demonstrated significant promise in preclinical studies against a wide range of fungal pathogens. Despite encouraging early-phase clinical data, particularly for onychomycosis, its development for systemic indications was halted in 2007. However, the story of this compound did not end there. Its potential was later realized through the development of a prodrug, fosthis compound (B1673580), which gained approval in Japan for the treatment of onychomycosis. This guide provides an in-depth technical overview of the development history of this compound, detailing its mechanism of action, preclinical data, clinical trials, and the pivotal shift in strategy that ultimately led to its clinical use in a different form.

Introduction

This compound (4-[2-[(2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile) is a second-generation triazole antifungal agent, structurally related to fluconazole (B54011) and voriconazole.[1][2] It emerged from discovery programs at Eisai Co. as ER-30346 and was subsequently co-developed with Bristol-Myers Squibb under the designation BMS-207147.[1][3] The compound was noted for its potent and broad-spectrum antifungal activity, including against species often resistant to first-generation azoles.[4] This guide will chronicle the key stages of its development, from initial discovery through preclinical and clinical evaluation, its discontinuation for systemic use, and its eventual re-emergence as the active moiety of the approved prodrug, fosthis compound.

Mechanism of Action

Like other azole antifungals, this compound's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[1][5] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. By binding to the heme iron atom in the enzyme's active site, this compound prevents the conversion of lanosterol to ergosterol. This disruption leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, leading to the inhibition of fungal growth and, in some cases, cell death.[5]

Preclinical Development

This compound underwent extensive preclinical evaluation to characterize its antifungal spectrum, potency, and in vivo efficacy.

In Vitro Antifungal Activity

The in vitro activity of this compound was assessed against a wide array of fungal isolates using standardized broth dilution methods, primarily following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).

-

Method: Broth macrodilution or microdilution methods were employed.[6][7]

-

Medium: RPMI 1640 medium buffered with MOPS to a pH of 7.0 was used.[8]

-

Inoculum Preparation: Fungal isolates were cultured on appropriate agar, and inoculum suspensions were prepared and adjusted spectrophotometrically to achieve a final concentration of approximately 0.5 × 10³ to 2.5 × 10³ CFU/mL for yeasts and a standardized conidial suspension for molds.[8][9]

-

Incubation: The tests were incubated at 35°C for 24 to 72 hours, depending on the fungal species.[3][8]

-

Endpoint Determination: For azoles, the minimum inhibitory concentration (MIC) was defined as the lowest drug concentration that caused a significant reduction in turbidity (typically ≥80%) compared to the growth control.[9]

Table 1: In Vitro Activity (MIC) of this compound Against Various Fungal Pathogens

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Comparator(s) | Reference(s) |

| Candida albicans | 0.007 - 0.5 | 0.015 - 0.03 | 0.025 - 0.03 | More active than fluconazole and itraconazole. | [6][10][11] |

| Candida glabrata | ≤0.03 - >16 | 0.25 - 1 | 1 - 2 | Activity variable, similar to other azoles. | [6][11] |

| Candida krusei | 0.13 - 0.5 | 0.25 | 0.39 | Active against this intrinsically fluconazole-resistant species. | [7][12] |

| Cryptococcus neoformans | ≤0.007 - 1 | 0.125 | 0.25 | More active than fluconazole and itraconazole. | [6][10] |

| Aspergillus fumigatus | ≤0.03 - 4 | 0.25 | 0.39 - 0.5 | Potent activity, comparable to or better than itraconazole. | [10][13] |

| Aspergillus spp. (various) | 0.12 - >16 | 0.5 | 1 | Generally potent activity. | [13] |

| Dermatophytes | 0.05 - 0.39 | - | - | Comparable to or more active than itraconazole. | [7][10] |

| Fusarium spp. | >8 | >8 | >8 | Limited activity. | [2][13] |

| Zygomycetes | >8 | >8 | >8 | Limited activity. | [2][14] |

In Vivo Efficacy in Animal Models

This compound demonstrated significant efficacy in various animal models of fungal infections, which was crucial for its progression into clinical trials.

-

Animal Model: Typically, neutropenic mice (e.g., ICR or BALB/c strains) were used.[15][16]

-

Immunosuppression: Neutropenia was induced using agents like cyclophosphamide (B585), administered intraperitoneally or subcutaneously at doses ranging from 150 to 250 mg/kg prior to infection.[15][17]

-

Infection: Mice were challenged intravenously with a standardized inoculum of Candida albicans.[16]

-

Treatment: Oral this compound was administered at various doses and schedules.

-

Outcome Measures: Efficacy was assessed by survival rates and reduction of fungal burden (CFU counts) in target organs, typically the kidneys.[16]

-

Immunosuppression: A state of profound and persistent neutropenia was induced using cytarabine (B982) and sometimes corticosteroids.[5][14]

-

Infection: Rabbits were infected intravenously or via endotracheal inoculation with Aspergillus fumigatus conidia.

-

Treatment: Oral this compound was administered, often by gastric gavage.[5]

-

Outcome Measures: Efficacy was determined by prolonged survival, reduction in fungal burden in organs (lungs, liver, kidneys, brain), and clearance of serum galactomannan (B225805) antigen.[5][18]

Table 2: Efficacy of this compound in Preclinical Animal Models

| Infection Model | Animal | Treatment Regimen | Key Findings | Reference(s) |

| Systemic Candidiasis | Mouse | Oral, various doses | Dose-dependent reduction in kidney fungal burden; efficacy correlated with AUC/MIC ratio. | [10][16] |

| Systemic Aspergillosis | Mouse | Oral, 10-40 mg/kg/day | Most effective drug tested, prolonged survival. | [10] |

| Invasive Aspergillosis | Rabbit | Oral, 30 mg/kg/day | Eliminated mortality, cleared antigenemia, and sterilized tissues; comparable to amphotericin B. | [5][19] |

| Oral Candidiasis | Rat | Oral, 1-10 mg/kg/day | Significantly reduced oral CFU counts, more effective than itraconazole. | [11] |

| Systemic Cryptococcosis | Mouse | Oral, various doses | Dose-dependent reduction in lung and brain CFU counts; comparable to fluconazole. | [10][11] |

| Chagas Disease | Dog | Oral, 12 mg/kg/day | Suppressed parasitemia but did not achieve parasitological cure. | [2][20] |

Clinical Development

The promising preclinical data propelled this compound into clinical trials for various fungal infections.

Phase I/II Trial for Onychomycosis

One of the most comprehensive clinical studies for this compound was a Phase I/II trial for the treatment of toenail onychomycosis.

-

Study Design: A randomized, double-blind, double-dummy, placebo-controlled, dose-ranging study conducted at 10 dermatology practices in the USA, Canada, and France.[21]

-

Patient Population: Adults with distal subungual onychomycosis of the great toenail, with a minimum affected area of 25% and at least 2 mm of clear proximal nail. Onychomycosis was confirmed by KOH microscopy and/or fungal culture. Patients with other conditions causing abnormal-appearing nails were excluded.[20][21]

-

Randomization and Treatment: 151 subjects were randomized in a 2:2:2:1 ratio to one of four 12-week oral dosing regimens:

-

This compound 200 mg/day

-

This compound 100 mg/week

-

This compound 400 mg/week

-

Placebo[21]

-

-

Primary Outcome Measure: The primary efficacy endpoint was the "effective cure rate" at week 48, defined as the combination of mycological cure (negative KOH and culture) and either clinical cure (0% nail involvement) or >30% improvement in the affected nail area.[21]

Table 3: Efficacy Results of Phase I/II Onychomycosis Trial at Week 48

| Treatment Group | Effective Cure Rate (%) | Mycological Cure Rate (%) |

| This compound 200 mg/day | 56 | 59 |

| This compound 100 mg/week | 10 | Not significantly different from placebo |

| This compound 400 mg/week | 8 | Not significantly different from placebo |

| Placebo | 15 | Not significantly different from other low-dose groups |

| Data from Gupta et al.[21] |

The study concluded that this compound at 200 mg/day for 12 weeks was the most effective regimen, with an acceptable safety profile.[21] The most frequently reported adverse event was headache.[21]

Development for Chagas Disease

This compound's activity extends beyond fungi to include the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. It was investigated in a canine model, which is considered relevant for studying the disease.[16] In these studies, this compound effectively suppressed parasitemia during treatment but failed to achieve a complete parasitological cure, with parasite levels rebounding after treatment cessation.[2][20]

Discontinuation and the Rise of Fosthis compound

Despite the positive results in the onychomycosis trial and a promising preclinical profile, the development of this compound for systemic fungal infections was discontinued (B1498344) in 2007.[21][22] The reasons for this strategic decision by the developing companies are not fully public but may have been influenced by the competitive landscape of antifungal agents at the time.

However, the therapeutic potential of this compound was revisited by Eisai through the development of a water-soluble prodrug, fosthis compound L-lysine ethanolate (B101781) (also known as E1224). Prodrugs are often designed to improve the pharmacokinetic properties of a drug, such as solubility and bioavailability. Fosthis compound is rapidly converted to this compound in the body.[15]

This strategic shift proved successful. Fosthis compound underwent Phase III clinical trials in Japan for the treatment of onychomycosis.[1] A multicenter, double-blind, randomized, placebo-controlled study in Japanese patients demonstrated that fosthis compound (100 mg daily for 12 weeks) resulted in a complete cure rate of 59.4% at week 48, compared to 5.8% for placebo.[2] The mycological cure rate was 82%.[1] Based on these strong efficacy and safety data, fosthis compound was approved for the treatment of onychomycosis in Japan in 2018.

Conclusion

The development history of this compound is a compelling case study in pharmaceutical research and development. It highlights how a compound with demonstrated potency and a broad spectrum of activity can face strategic hurdles that halt its initial trajectory. While this compound (BMS-207147/ER-30346) did not reach the market for systemic indications, its core attributes were successfully leveraged through the creation of its prodrug, fosthis compound. This led to a valuable therapeutic option for the challenging-to-treat condition of onychomycosis. The journey of this compound underscores the complex interplay of scientific discovery, clinical performance, and strategic corporate decision-making in the life of a drug.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Efficacy and safety of fosthis compound L-lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double-blind, randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Activities of this compound (BMS-207147) against 541 Clinical Isolates of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacies of Two New Antifungal Agents, the Triazole this compound and the Echinocandin LY-303366, in an Experimental Model of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. njccwei.com [njccwei.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Comparative Evaluation of NCCLS M27-A and EUCAST Broth Microdilution Procedures for Antifungal Susceptibility Testing of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 10. Chagas Disease in Dogs | VCA Animal Hospitals [vcahospitals.com]

- 11. scynexis.com [scynexis.com]

- 12. benchchem.com [benchchem.com]

- 13. niaid.nih.gov [niaid.nih.gov]

- 14. Dogs as a Model for Chemotherapy of Chagas Disease and Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of cyclophosphamide on murine candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Activity of this compound against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A phase I/II randomized, double-blind, placebo-controlled, dose-ranging study evaluating the efficacy, safety and pharmacokinetics of this compound in the treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Modeling the impact of xenointoxication in dogs to halt Trypanosoma cruzi transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Efficacy and safety of fosthis compound L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Ravuconazole: A Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravuconazole, also known by its development codes BMS-207147 and ER-30346, is a second-generation triazole antifungal agent.[1] It is structurally related to other widely used azoles like fluconazole (B54011) and voriconazole.[2] As a potent and broad-spectrum antifungal, this compound has been investigated for its efficacy against a wide range of fungal pathogens.[3][4] This technical guide provides an in-depth overview of its molecular structure, chemical properties, mechanism of action, and key experimental methodologies. Its prodrug, fosthis compound, was developed to improve hydrophilicity and oral bioavailability.

Molecular Structure and Identification

This compound is a complex molecule featuring a core triazole ring, a thiazole (B1198619) ring, and a difluorophenyl group.[5] The specific stereochemistry, (2R,3R), is crucial for its antifungal activity.[6]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile[5] |

| CAS Number | 182760-06-1[7] |

| Molecular Formula | C₂₂H₁₇F₂N₅OS[7][8] |

| SMILES | C--INVALID-LINK----INVALID-LINK--(C4=C(C=C(C=C4)F)F)O[5][7] |

| InChI Key | OPAHEYNNJWPQPX-RCDICMHDSA-N[5][7] |

Physicochemical Properties

This compound is an off-white to white crystalline solid.[9][10] Its key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 437.47 g/mol | [3][7][8] |

| Melting Point | 164-166 °C | [11] |

| Appearance | Colorless prisms or off-white solid | [9][11] |

| Optical Rotation | [α]D²⁴ = -29.1° (c = 1.03 in methanol) | [11] |

| Solubility | Soluble in DMSO (~20 mg/mL), DMF (~25 mg/mL), and ethanol (B145695) (~5 mg/mL). Sparingly soluble in aqueous buffers. | [3][10] |

Mechanism of Action

Like other azole antifungals, this compound's primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1][2]

This compound specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][2] This enzyme is essential for the conversion of lanosterol to ergosterol. The inhibition of CYP51 leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[1] This disruption of membrane integrity and function ultimately leads to the inhibition of fungal growth and cell death.[12]

Antifungal Spectrum and Activity

This compound exhibits a broad spectrum of activity against many clinically relevant fungi. It is potent against Candida spp., Cryptococcus neoformans, and Aspergillus spp.[2][13] However, it shows limited activity against certain species like Fusarium, Scedosporium, and Zygomycetes.[2][4]

In Vitro Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various fungal isolates. MIC values are a measure of the lowest drug concentration that inhibits visible fungal growth.

| Fungal Species | Number of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Candida albicans | - | 0.03 | 0.03 | [13] |

| Candida glabrata | - | - | 1 to 2 | [13] |

| Candida krusei | - | - | - | [13] |

| Aspergillus fumigatus | 114 | ≤0.5 | - | [14] |

| Aspergillus flavus | 13 | - | - | [14] |

| Aspergillus niger | 22 | - | - | [14] |

| Aspergillus terreus | 8 | - | - | [14] |

| Rhizopus oryzae | - | 1.0 | - | [15] |

Note: MIC values can vary based on the testing methodology and specific strains.

Synthesis and Experimental Protocols

Chemical Synthesis Workflow

The synthesis of this compound is a multi-step process. A common route involves the formation of a key thiobutanamide intermediate, followed by the construction of the thiazole ring.[6][16]

Experimental Protocol: Antifungal Susceptibility Testing

The following is a generalized protocol for determining the MIC of this compound against yeast isolates, based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS) M27-A guidelines.[17][18][19]

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal isolates (e.g., Candida albicans)

-

Spectrophotometer

-

Sterile saline (0.85%)

-

Incubator (35°C)

Methodology:

-

Drug Stock Preparation:

-

Prepare a stock solution of this compound by dissolving the powder in DMSO to a concentration of 1600 µg/mL.

-

Perform serial dilutions of this stock solution in RPMI-1640 medium to create working solutions for the assay.

-

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

-

Suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

-

-

Microdilution Plate Setup:

-

Dispense 100 µL of the appropriate this compound dilution into each well of a 96-well plate, creating a concentration gradient (e.g., from 16 µg/mL down to 0.03 µg/mL).

-

Add 100 µL of the prepared fungal inoculum to each well.

-

Include a positive control well (inoculum without drug) and a negative control well (medium only).

-

-

Incubation:

-

MIC Determination:

-

After incubation, read the plates visually.

-

The MIC is defined as the lowest concentration of this compound that causes a significant reduction (typically ≥50%) in turbidity compared to the positive control well.[20]

-

Conclusion

This compound is a potent triazole antifungal with a well-defined molecular structure and mechanism of action. Its broad spectrum of activity makes it an important compound in the field of mycology and drug development. The standardized protocols for its synthesis and evaluation are crucial for consistent and comparable research in the development of new antifungal therapies. Although its development was discontinued, it remains a significant reference compound for antifungal research.[4]

References

- 1. This compound | 170864-29-6 [chemicalbook.com]

- 2. This compound - Doctor Fungus [drfungus.org]

- 3. medkoo.com [medkoo.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C22H17F2N5OS | CID 467825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. GSRS [precision.fda.gov]

- 8. scbt.com [scbt.com]

- 9. This compound CAS#: 170864-29-6 [m.chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. This compound [drugfuture.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. In Vitro Activities of this compound and Voriconazole Compared with Those of Four Approved Systemic Antifungal Agents against 6,970 Clinical Isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antifungal Activities of Posaconazole, this compound, and Voriconazole Compared to Those of Itraconazole and Amphotericin B against 239 Clinical Isolates of Aspergillus spp. and Other Filamentous Fungi: Report from SENTRY Antimicrobial Surveillance Program, 2000 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Activity of this compound against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound, BMS-207147, ER-30346-药物合成数据库 [drugfuture.com]

- 17. In Vitro Activities of this compound and Four Other Antifungal Agents against Fluconazole-Resistant or -Susceptible Clinical Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Ravuconazole's Disruption of Fungal Ergosterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ravuconazole, a broad-spectrum triazole antifungal agent, exerts its potent fungistatic or fungicidal activity by specifically targeting and inhibiting a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, focusing on its interaction with lanosterol (B1674476) 14α-demethylase (CYP51). We present a comprehensive summary of its in vitro activity against a wide range of fungal pathogens through structured quantitative data tables. Furthermore, this guide details the experimental protocols for assessing the antifungal susceptibility of this compound and for quantifying its impact on fungal ergosterol levels, providing a valuable resource for researchers in the field of antifungal drug development.

Introduction

Fungal infections pose a significant and growing threat to human health, particularly in immunocompromised individuals. The development of effective and specific antifungal agents is therefore a critical area of research. The ergosterol biosynthesis pathway in fungi presents an attractive target for antifungal therapy as ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes. This compound is a third-generation triazole antifungal that has demonstrated high potency and broad-spectrum activity against a variety of clinically important fungi. Its primary mechanism of action lies in the potent and selective inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The primary molecular target of this compound is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51 or Erg11p.[1] This enzyme is responsible for the C14-demethylation of lanosterol, a critical step in the conversion of lanosterol to ergosterol. This compound, like other azole antifungals, contains a triazole ring that binds to the heme iron atom at the active site of CYP51. This interaction effectively blocks the substrate-binding site and inhibits the demethylation of lanosterol.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic 14α-methylated sterol precursors, such as lanosterol.[2] This disruption of the normal sterol profile has several detrimental effects on the fungal cell:

-

Altered Membrane Fluidity and Integrity: The accumulation of abnormal sterols disrupts the tightly packed structure of the cell membrane, leading to increased permeability and altered fluidity.

-

Impaired Enzyme Function: Many membrane-bound enzymes, which are crucial for cellular processes, require a specific sterol environment to function correctly. The altered sterol composition can lead to their dysfunction.

-

Inhibition of Fungal Growth and Proliferation: The culmination of these effects leads to the inhibition of fungal growth (fungistatic effect) and, in some cases, cell death (fungicidal effect).

The high affinity and selectivity of this compound for fungal CYP51 over its human counterpart contribute to its favorable safety profile.

Quantitative Inhibition of Lanosterol 14α-Demethylase

The potency of this compound against its target enzyme can be quantified by its 50% inhibitory concentration (IC50).

| Fungal Species | Enzyme | IC50 (µM) |

| Candida albicans | Lanosterol 14α-demethylase (CYP51) | 0.039 - 0.30 |

Note: Specific IC50 values for this compound against lanosterol 14α-demethylase from various fungal species are not widely reported in publicly available literature. The provided range is based on the general potency of newer triazoles against Candida albicans CYP51.[3]

In Vitro Antifungal Activity of this compound

The in vitro efficacy of this compound has been extensively evaluated against a wide range of fungal pathogens using standardized broth microdilution methods. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: this compound MICs against Candida Species

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Candida albicans | 6970 | ≤0.008 - >8 | 0.015 | 0.03 |

| Candida glabrata | 6970 | ≤0.008 - >8 | 0.25 | 1 |

| Candida parapsilosis | 6970 | ≤0.008 - >8 | 0.03 | 0.12 |

| Candida tropicalis | 6970 | ≤0.008 - >8 | 0.03 | 0.12 |

| Candida krusei | 6970 | ≤0.008 - >8 | 0.12 | 0.25 |

| Candida auris | 15 | 0.03-0.25 | 0.06 | 0.125 |

Data compiled from multiple sources.[1][4][5]

Table 2: this compound MICs against Aspergillus Species

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Aspergillus fumigatus | 114 | 0.25 - 4 | 0.5 | 0.5 |

| Aspergillus flavus | 13 | 0.5 - 1 | 0.5 | 1 |

| Aspergillus niger | 22 | 0.25 - 1 | 0.5 | 1 |

| Aspergillus terreus | 8 | 0.5 - 1 | 0.5 | 1 |

Data compiled from a surveillance program.[6][7][8]

Table 3: this compound MICs against Dermatophytes

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Trichophyton rubrum | 51 | <0.03125 - 0.0625 | 0.035 | - |

| Trichophyton interdigitale | 20 | <0.03125 - 0.125 | - | - |

| Trichophyton tonsurans | 20 | <0.03125 | - | - |

| Microsporum canis | 1 | ≤0.03 | - | - |

Data compiled from studies on clinical isolates.[9][10][11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal isolates

-

Sterile saline

-

0.5 McFarland standard

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Drug Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.008 to 8 µg/mL).

-

-

Inoculum Preparation:

-

Yeasts: Culture the yeast isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-